molecular formula C14H15BrMgO B14875387 (2-t-Butoxynaphthalen-1-yl)magnesium bromide

(2-t-Butoxynaphthalen-1-yl)magnesium bromide

Cat. No.: B14875387
M. Wt: 303.48 g/mol
InChI Key: QFWHUNDAIRXRKB-UHFFFAOYSA-M
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Description

(2-tert-butoxynaphthalen-1-yl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This specific compound features a naphthalene ring substituted with a tert-butoxy group and a magnesium bromide moiety, dissolved in THF.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2-tert-butoxynaphthalen-1-yl)magnesium bromide involves the reaction of 2-tert-butoxynaphthalene with magnesium in the presence of bromine. The reaction is typically carried out in an anhydrous environment to prevent the Grignard reagent from reacting with water. The process involves:

  • Dissolving 2-tert-butoxynaphthalene in dry THF.
  • Adding magnesium turnings to the solution.
  • Introducing bromine dropwise while maintaining the reaction mixture under an inert atmosphere, such as nitrogen or argon.
  • Stirring the mixture until the reaction is complete, resulting in the formation of (2-tert-butoxynaphthalen-1-yl)magnesium bromide.

Industrial Production Methods

Industrial production of Grignard reagents like (2-tert-butoxynaphthalen-1-yl)magnesium bromide follows similar principles but on a larger scale. The process involves:

  • Using large reactors equipped with efficient stirring mechanisms.
  • Ensuring strict control of reaction conditions, such as temperature and inert atmosphere.
  • Employing automated systems for the precise addition of reagents and monitoring of the reaction progress.

Chemical Reactions Analysis

Types of Reactions

(2-tert-butoxynaphthalen-1-yl)magnesium bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: Can participate in halogen-metal exchange reactions.

    Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Electrophiles: Alkyl halides, aryl halides.

    Reaction Conditions: Typically carried out in anhydrous THF under an inert atmosphere.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    Coupled Products: Resulting from reactions with electrophiles.

Scientific Research Applications

(2-tert-butoxynaphthalen-1-yl)magnesium bromide is used in various scientific research applications:

    Organic Synthesis: Utilized in the formation of complex organic molecules through carbon-carbon bond formation.

    Pharmaceuticals: Employed in the synthesis of intermediates for drug development.

    Material Science: Used in the preparation of novel materials with specific properties.

    Catalysis: Acts as a reagent in catalytic processes for the synthesis of fine chemicals.

Mechanism of Action

The mechanism of action of (2-tert-butoxynaphthalen-1-yl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium bromide moiety stabilizes the negative charge on the carbon atom, making it highly reactive towards electrophiles. This reactivity is harnessed in various synthetic transformations to form new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

    (4-tert-butoxy-2-methylphenyl)magnesium bromide, 0.50 M in 2-MeTHF: Another Grignard reagent with a similar structure but different substitution pattern.

    2-tert-Butoxy-2-oxo-1-methylethylzinc bromide, 0.50 M in THF: A zinc-based reagent with similar reactivity.

Uniqueness

(2-tert-butoxynaphthalen-1-yl)magnesium bromide is unique due to its specific substitution on the naphthalene ring, which imparts distinct reactivity and selectivity in organic synthesis. Its use in forming carbon-carbon bonds makes it a valuable tool in the synthesis of complex organic molecules.

Properties

Molecular Formula

C14H15BrMgO

Molecular Weight

303.48 g/mol

IUPAC Name

magnesium;2-[(2-methylpropan-2-yl)oxy]-1H-naphthalen-1-ide;bromide

InChI

InChI=1S/C14H15O.BrH.Mg/c1-14(2,3)15-13-9-8-11-6-4-5-7-12(11)10-13;;/h4-9H,1-3H3;1H;/q-1;;+2/p-1

InChI Key

QFWHUNDAIRXRKB-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC1=[C-]C2=CC=CC=C2C=C1.[Mg+2].[Br-]

Origin of Product

United States

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